molecular formula C9H15ClN4 B3102599 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride CAS No. 1420863-17-7

2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B3102599
CAS No.: 1420863-17-7
M. Wt: 214.69 g/mol
InChI Key: LXCBCOOUELTZHI-UHFFFAOYSA-N
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Description

2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H15ClN4 and a molecular weight of 214.70 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a piperazine ring substituted with a methyl group. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpiperazin-1-yl)pyrimidine
  • 2-(2-Methylpiperazin-1-yl)pyrazine
  • 2-(2-Methylpiperazin-1-yl)quinoline

Uniqueness

2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrimidine and piperazine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c1-8-7-10-5-6-13(8)9-11-3-2-4-12-9;/h2-4,8,10H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCBCOOUELTZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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